molecular formula C20H25ClO4 B4902500 1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene

1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene

Cat. No.: B4902500
M. Wt: 364.9 g/mol
InChI Key: IEORAICCUKVAHX-UHFFFAOYSA-N
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Description

1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene is a complex organic compound with the molecular formula C17H19ClO3 It is a derivative of benzene, characterized by the presence of chloro, methoxy, and ethoxy groups attached to the benzene ring

Preparation Methods

The synthesis of 1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Chlorination: Introduction of a chlorine atom to the benzene ring through electrophilic aromatic substitution.

    Etherification: Sequential etherification reactions to introduce the ethoxy and methoxy groups. This involves the reaction of the chlorinated benzene with ethylene glycol derivatives under specific conditions.

    Methylation: Introduction of methyl groups through methylation reactions using reagents like methyl iodide.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and phenols.

Scientific Research Applications

1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene can be compared with similar compounds such as:

    1-Chloro-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-benzene: Lacks the methyl groups, leading to different chemical and biological properties.

    1-Chloro-2-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene: Lacks the methoxy group, affecting its reactivity and applications.

    1-Chloro-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene: Contains an ethoxy group instead of a methoxy group, resulting in different chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-chloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClO4/c1-14-5-6-18(19(13-14)22-4)24-9-7-23-8-10-25-20-16(3)11-15(2)12-17(20)21/h5-6,11-13H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEORAICCUKVAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2Cl)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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